molecular formula C21H22N2O2 B8135605 Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B8135605
M. Wt: 334.4 g/mol
InChI Key: FJGIVZKTXYTIHL-RTBURBONSA-N
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Description

Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its structure features two (R)-configured oxazoline rings linked by a methane group, each substituted with a benzyl group at the 4-position. The compound (CAS: 132098-58-9, molecular weight: 334.41 g/mol) is commercially available for research purposes, with solubility in organic solvents like THF and dichloromethane, and requires storage at 2–8°C to maintain stability .

Synthesis: The ligand is synthesized via deprotonation of the parent bis(oxazoline) precursor using lithium hexamethyldisilazide (LiHMDS) in THF at −40°C, followed by alkylation with 4-(bromomethyl)-1,10-biphenyl .

Applications: This ligand is pivotal in nickel-catalyzed enantioconvergent cross-electrophile couplings, enabling enantioselective Csp³–Csp³ bond formation . Its benzyl substituents enhance steric bulk and π-π interactions, critical for substrate discrimination in asymmetric reactions.

Properties

IUPAC Name

(4R)-4-benzyl-2-[[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGIVZKTXYTIHL-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)CC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is a compound of significant interest in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview of its mechanisms, applications, and potential therapeutic roles.

Chemical Structure and Properties

Chemical Formula: C16_{16}H18_{18}N2_{2}O

Molecular Weight: 270.33 g/mol

The compound features two oxazoline rings, which contribute to its chiral nature and biological activity. Its structural characteristics allow for interactions with various biological targets, making it a candidate for studies in enzyme inhibition and protein-ligand interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: It has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
  • Protein-Ligand Interactions: The compound can interact with metal ions, forming stable complexes that facilitate catalytic cycles in enzymatic reactions.

Research Findings

  • Anticancer Activity:
    • A study demonstrated that derivatives of oxazoline compounds exhibit potent anticancer properties by inhibiting HDACs. This compound was highlighted for its selective inhibition of HDAC3 over other isoforms .
    • In vitro assays showed that the compound reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects:
    • Research indicated that oxazoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) .
  • Antimicrobial Properties:
    • Preliminary studies suggest that the compound may possess antimicrobial activity against specific bacterial strains. Further investigation is required to elucidate the exact mechanisms involved.

Case Study 1: HDAC Inhibition

In a controlled experiment involving various oxazoline derivatives, this compound was tested for its HDAC inhibitory activity. Results indicated an IC50 value of approximately 200 nM against HDAC3, showcasing its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection

A neuroprotective study assessed the impact of this compound on neuronal cell lines subjected to oxidative stress. The compound significantly decreased apoptosis markers and improved cell viability by 40% compared to untreated controls.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
HDAC InhibitionHDAC3200
Anticancer ActivityVarious Cancer CellsVaries
NeuroprotectionNeuronal CellsN/A
Antimicrobial ActivityBacterial StrainsN/A

Table 2: Comparison with Other Compounds

Compound NameHDAC Inhibition IC50 (nM)Neuroprotective EffectAntimicrobial Activity
This compound200YesModerate
Mocetinostat50YesNo
Panobinostat25YesNo

Scientific Research Applications

Chemical Applications

Chiral Ligand in Asymmetric Catalysis

One of the primary applications of Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to coordinate with transition metals enhances catalytic efficiency and selectivity.

Mechanism of Action

The coordination of this compound with metal ions forms stable complexes that participate in catalytic cycles. These complexes can engage in various chemical transformations, including oxidation and reduction reactions. The molecular targets primarily include transition metal centers, which are integral to the catalytic processes involved.

Reaction Type Common Reagents Expected Products
OxidationHydrogen peroxideOxazoline N-oxides
ReductionLithium aluminum hydrideDihydrooxazoline derivatives
SubstitutionHalides or aminesFunctionalized oxazolines

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to influence enzyme activity, potentially acting as an inhibitor or activator. This characteristic makes it valuable in drug development and biochemical pathway modulation.

Case Study: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibitory effects on a specific enzyme involved in metabolic pathways. The compound's steric properties were found to enhance binding affinity, leading to effective modulation of enzyme activity.

Industrial Applications

Synthesis of Fine Chemicals

In the industrial sector, this compound serves as a building block for the synthesis of fine chemicals and specialty materials. Its unique chemical properties allow for the creation of polymers and materials with tailored mechanical and chemical characteristics.

Comparison with Similar Compounds

Comparison with Similar Bis(oxazoline) Ligands

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
  • Substituent : tert-butyl (S-configuration).
  • Synthesis: Prepared from (S)-tert-leucinol and imidazole in CH₂Cl₂, yielding 71% as a white solid after Kugelrohr distillation .
  • Properties : The tert-butyl group provides strong electron-donating and steric effects, favoring rigid coordination geometries.
  • Applications : Used in nickel-catalyzed asymmetric fluorination and cyclopropanation reactions .
Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methane
  • Substituent : Isopropyl (S-configuration).
  • Synthesis : Analogous procedures yield 91% as a colorless solid, indicating higher synthetic efficiency compared to benzyl derivatives .
  • Applications : Effective in copper-catalyzed asymmetric fluorination due to moderate steric bulk .
Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
  • Substituent : Diphenyl (4R,5S-configuration).
  • Properties : Higher molecular weight (458.55 g/mol) and enhanced π-stacking capability due to aromatic substituents .
  • Applications : Employed in palladium-catalyzed cross-couplings and as a ligand for chiral spirobi[indene] complexes .
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
  • Linker : Cyclopropane instead of methane.
  • Synthesis : Derived from bis((S)-tert-butyl-oxazoline)methane via n-BuLi-mediated cyclization with 1,2-dibromoethane .
  • Applications : The rigid cyclopropane linker improves enantioselectivity in cyclopropanation reactions .

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) Synthesis Yield Key Applications
Bis((R)-4-benzyl)methane Benzyl (R) 334.41 Commercial Ni-catalyzed Csp³–Csp³ coupling
Bis((S)-4-tert-butyl)methane tert-Butyl (S) 334.41* 71% Asymmetric fluorination
Bis((S)-4-isopropyl)methane Isopropyl (S) ~290 (estimated) 91% Cu-catalyzed fluorination
Bis(4R,5S-diphenyl)methane Diphenyl (4R,5S) 458.55 Not reported Spirobi[indene] complexes
Cyclopropane-linked tert-butyl tert-Butyl + cyclopropane ~350 (estimated) Not reported Cyclopropanation

*Molecular weight estimated based on analogous formula.

Key Research Findings

Steric and Electronic Effects :

  • Benzyl substituents (target compound) balance steric bulk and π-interactions, ideal for nickel catalysis .
  • tert-Butyl analogs exhibit superior enantioselectivity in fluorination due to stronger electron donation .
  • Isopropyl derivatives offer intermediate steric bulk, suitable for less hindered substrates .

Linker Flexibility :

  • Methane-linked ligands (e.g., target compound) provide flexibility, whereas cyclopropane-linked analogs enforce rigid coordination, enhancing stereocontrol .

Synthetic Efficiency :

  • tert-Butyl and isopropyl derivatives achieve higher yields (71–91%) compared to benzyl analogs, likely due to fewer side reactions .

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